molecular formula C7H7BrClN B13127257 2-(2-Bromoethyl)-6-chloropyridine

2-(2-Bromoethyl)-6-chloropyridine

Cat. No.: B13127257
M. Wt: 220.49 g/mol
InChI Key: NVTZXTWCTRWCPY-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-6-chloropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom attached to an ethyl group and a chlorine atom attached to the pyridine ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-6-chloropyridine typically involves the bromination of 2-ethyl-6-chloropyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions usually involve refluxing the mixture to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-6-chloropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of 2-ethylpyridine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Nucleophilic Substitution: Products such as 2-(2-azidoethyl)-6-chloropyridine, 2-(2-thiocyanatoethyl)-6-chloropyridine, and 2-(2-methoxyethyl)-6-chloropyridine.

    Oxidation: Products like 2-(2-formylethyl)-6-chloropyridine and 2-(2-carboxyethyl)-6-chloropyridine.

    Reduction: Products such as 2-ethylpyridine.

Scientific Research Applications

2-(2-Bromoethyl)-6-chloropyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new synthetic methodologies.

    Biology: Utilized in the study of biological pathways and mechanisms, particularly in the development of bioactive compounds.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-6-chloropyridine involves its interaction with nucleophiles, leading to the formation of various substituted products. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This results in the formation of new carbon-nucleophile bonds and the release of bromide ions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromoethyl)-1,3-dioxolane
  • 2-Bromoethyl acrylate
  • (2-Bromoethyl)benzene

Uniqueness

2-(2-Bromoethyl)-6-chloropyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for a broader range of synthetic transformations compared to similar compounds that may only contain one halogen atom.

Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

2-(2-bromoethyl)-6-chloropyridine

InChI

InChI=1S/C7H7BrClN/c8-5-4-6-2-1-3-7(9)10-6/h1-3H,4-5H2

InChI Key

NVTZXTWCTRWCPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)CCBr

Origin of Product

United States

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